molecular formula C13H16N2O2S2 B2399586 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide CAS No. 863511-70-0

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide

Cat. No.: B2399586
CAS No.: 863511-70-0
M. Wt: 296.4
InChI Key: HRCNTNJTBZXKLI-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substituents.

Mode of Action

Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The presence of a thiazole ring in a molecule can affect its reactivity with electrophiles . The nitrogen and sulfur atoms in the thiazole ring can undergo different types of substitutions, potentially affecting the compound’s interaction with its targets .

Biochemical Pathways

Thiazole derivatives have been found to interact with various targets, potentially affecting multiple biochemical pathways . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially affect the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may induce a variety of molecular and cellular effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, could potentially be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide typically involves the reaction of 2-phenylthiazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-19(16,17)14-9-8-12-10-18-13(15-12)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCNTNJTBZXKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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